molecular formula C18H19N3O7S B2635779 N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide CAS No. 941899-53-2

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B2635779
CAS No.: 941899-53-2
M. Wt: 421.42
InChI Key: QKXKCLLFFFHFCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by its complex structure, which includes a phenyl group, a dioxidoisothiazolidinyl group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, catalysts like palladium on carbon, and reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. Industrial methods also focus on the efficient recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfur atom results in sulfone or sulfoxide derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide can be compared with other similar compounds, such as:

    N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound shares a similar dioxidoisothiazolidinyl group but differs in its overall structure and specific functional groups.

    Phenylpiperidines: These compounds contain a phenyl group bound to a piperidine ring and exhibit different chemical and biological properties.

Properties

IUPAC Name

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-5-3-6-13(9-12)20-7-4-8-29(20,25)26/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKCLLFFFHFCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.